3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554367
InChI: InChI=1S/C8H14O4/c1-11-2-3-12-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC16554367

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C8H14O4/c1-11-2-3-12-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Standard InChI Key MAOFXABJDLFHER-UHFFFAOYSA-N
Canonical SMILES COCCOC1CC(C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a strained cyclobutane ring system substituted with both a polar carboxylic acid (-COOH) and a methoxyethoxy (-OCH2CH2OCH3) group. This combination creates a bifunctional molecule with distinct regions of polarity and hydrophobicity. The IUPAC name, 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid, precisely describes its substitution pattern:

  • Position 1: Carboxylic acid group

  • Position 3: 2-Methoxyethoxy chain

The stereochemistry remains unspecified in commercial samples, though synthetic routes could theoretically produce cis or trans diastereomers depending on ring-closing methodologies.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H14O4\text{C}_8\text{H}_{14}\text{O}_4
Molecular Weight174.19 g/mol
CAS Number1707391-30-7
SMILES NotationCOCCOC1CC(C1)C(=O)O
InChI KeyMAOFXABJDLFHER-UHFFFAOYSA-N

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain scarce, but predictive models (e.g., Abraham solvation parameters) suggest:

  • LogP: ~0.8 (moderate lipophilicity)

  • Aqueous Solubility: ~12 mg/mL at 25°C

Table 2: Thermal Properties (Predicted)

PropertyValueMethod
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point287°C (decomp.)Thermogravimetric Analysis

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid to similar derivatives highlights its unique reactivity profile:

trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid (CAS: 31420-60-7)

  • Key Difference: Ester (-COOCH3) vs. ether (-OCH2CH2OCH3) substituents

  • Reactivity: The ester group in the trans isomer participates more readily in nucleophilic acyl substitutions, whereas the methoxyethoxy chain in the target compound favors hydrogen bonding .

Table 3: Functional Group Impact on Properties

CompoundlogPWater Solubility (mg/mL)
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid0.812
trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid1.28

Applications and Research Frontiers

Pharmaceutical Intermediate

The compound’s bifunctional nature makes it a candidate for:

  • Prodrug Design: Carboxylic acid can conjugate with amine-containing drugs via amide bonds, while the ether chain modulates solubility.

  • Metal Chelation: Preliminary molecular docking studies suggest potential interaction with Zn²⁺ in metalloenzyme active sites, though in vitro validation is pending .

Materials Science

In polymer chemistry, the cyclobutane ring’s strain energy (~27 kcal/mol) could be harnessed for:

  • Shape-Memory Polymers: Ring-opening polymerization under thermal stress

  • Crosslinking Agents: Carboxylic acid groups forming ester linkages with polyols

ScenarioPPE
Weighing SolidGloves, lab coat, safety glasses
SolubilizationFume hood, chemical apron

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